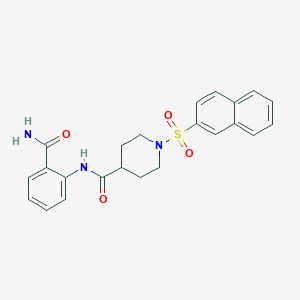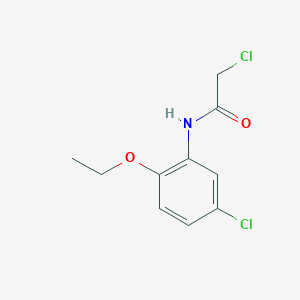![molecular formula C21H23NO5 B7456222 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B7456222.png)
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPIB, and it is a derivative of indole-2-carboxylic acid. DPIB has shown promising results in various biological studies, and scientists are exploring its potential applications in drug discovery and other research areas.
Mechanism of Action
The mechanism of action of DPIB is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are essential for the survival and growth of cancer cells, fungi, and bacteria. DPIB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, DPIB has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DPIB has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have shown that DPIB can induce apoptosis (programmed cell death) in cancer cells, and it can also inhibit the growth and proliferation of fungi and bacteria. Additionally, DPIB has also been shown to have anti-inflammatory properties, and it can reduce the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
DPIB has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. Additionally, DPIB is relatively easy to synthesize, and it can be produced in large quantities. However, DPIB also has some limitations for lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on DPIB. One area of interest is the development of DPIB-based drugs for the treatment of cancer and other diseases. Additionally, researchers are exploring the potential use of DPIB in combination with other drugs to enhance its therapeutic effects. Another area of interest is the study of the molecular mechanisms underlying the anticancer and antifungal properties of DPIB. Finally, researchers are also exploring the potential use of DPIB in other research areas, such as neuroscience and immunology.
Conclusion:
In conclusion, [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate is a chemical compound that has shown promising results in various scientific studies. DPIB has potential applications in drug discovery and other research areas, and researchers are exploring its molecular mechanisms and potential therapeutic effects. While there are some limitations to its use in lab experiments, DPIB has several advantages, including its high purity and stability, and its ability to penetrate cell membranes. Overall, DPIB is a compound that has significant potential for future scientific research.
Synthesis Methods
The synthesis of DPIB involves multiple steps, and it requires expertise in organic chemistry. The first step involves the synthesis of 2-(2,3-dihydroindol-1-yl)-2-oxoethylamine, which is then coupled with 3-methoxy-4-hydroxybenzoic acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting compound is then esterified with propan-2-ol to obtain DPIB.
Scientific Research Applications
DPIB has shown promising results in various scientific studies, and researchers are exploring its potential applications in drug discovery and other research areas. DPIB has been studied for its potential anticancer properties, and it has shown significant cytotoxic effects on various cancer cell lines. Additionally, DPIB has also been studied for its potential antifungal and antibacterial properties.
properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14(2)27-18-9-8-16(12-19(18)25-3)21(24)26-13-20(23)22-11-10-15-6-4-5-7-17(15)22/h4-9,12,14H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDVPJRHRJEXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OCC(=O)N2CCC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7456169.png)

![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7456180.png)
![2-[[4-phenyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7456186.png)



![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7456207.png)
![3'-[(E)-3-phenylprop-2-enyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7456211.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456212.png)
![2-[[2-[[5-(furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7456218.png)
![N-(4-ethoxyphenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7456229.png)